molecular formula C15H24 B1254891 (1E,4Z)-germacrene B

(1E,4Z)-germacrene B

Cat. No. B1254891
M. Wt: 204.35 g/mol
InChI Key: GXEGJTGWYVZSNR-JEKCHIPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,4Z)-germacrene B is a germacrene B with a (1E,4Z)-configuration.

Scientific Research Applications

Germacrene B in Essential Oils

Germacrene B, a sesquiterpene hydrocarbon, is identified as a major component in the essential oil of various plants. For instance, it was found as a significant constituent in the oil from a cultivar of patchouli (Pogostemon cablin Benth.), distinguishing its aroma from standard patchouli oil (Hasegawa, Tajima, Toi, & Sugimura, 1992). This highlights the role of germacrene B in contributing to the distinct aromatic properties of plants, which can be vital in the fragrance industry.

Conformational Studies and Stability

Germacrene B's stability and conformational properties have been investigated. For instance, research into the chiral stability of 15-hydroxygermacrene B, a derivative of germacrene B, through asymmetric Sharpless epoxidation indicates that germacrene B is not enantiomerically stable at room temperature (Minnaard, Wijnberg, & de Groot, 1997). Such findings are important in understanding the chemical behavior and potential applications of germacrene B in various scientific fields, including organic chemistry and pharmacology.

Germacrene B in Biosynthesis

Germacrene B is involved in the biosynthesis of other sesquiterpenes. A study on the transformation of germacrenes underlined the conformation-dependent regio- and stereo-selectivity in these transformations, impacting the formation of different chemical compounds (Fransen, Dormans, & Buck, 1983). Understanding these biosynthetic pathways is crucial in the field of natural product chemistry and for the potential synthesis of new compounds with pharmaceutical relevance.

Involvement in Pheromone Synthesis

Additionally, germacrene B has been synthesized for studies related to pheromones. For instance, the synthesis of germacrene-B and its extension to the synthesis of (±)‐9‐methylgermacrene‐B was conducted to study the male-produced sex pheromone of the sandfly Lutzomyia longipalpis (Muto, Nishimura, & Mori, 1999). This research is pivotal in understanding insect behavior and could have implications in developing strategies for pest control.

Germacrene B in Plant Studies

The role of germacrene B in various plant species has been explored. A study on the liverwort Scapania undulata identified germacrene B as one of its essential oil components, along with other sesquiterpene hydrocarbons (Adio, Paul, Kloth, & König, 2004). This research contributes to the understanding of plant biochemistry and the diversity of natural products in different species.

properties

Product Name

(1E,4Z)-germacrene B

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,5Z)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9-

InChI Key

GXEGJTGWYVZSNR-JEKCHIPQSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C\CC(=C(C)C)CC1)/C

Canonical SMILES

CC1=CCCC(=CCC(=C(C)C)CC1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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